4-(4-Methyl-1,2-oxazol-5-yl)piperidine

Description

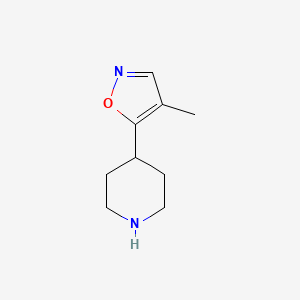

4-(4-Methyl-1,2-oxazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-methyl-1,2-oxazole moiety. The 1,2-oxazole ring contains oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 2.

Properties

IUPAC Name |

4-methyl-5-piperidin-4-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRUXNJKBVXYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with aldehydes or imines to form the oxazole ring. The piperidine ring can then be introduced through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted synthesis has been reported to enhance reaction yields and reduce reaction times . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen acts as a nucleophile in alkylation reactions. Common reagents include alkyl halides and epoxides under basic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Selective for piperidine nitrogen |

| Ethylene oxide | H₂O, rt, 12 hrs | 4-(4-Methyloxazol-5-yl)-1-(2-hydroxyethyl)piperidine | Ring-opening at ethylene oxide |

Alkylation typically occurs at the piperidine nitrogen due to its higher basicity compared to the oxazole nitrogen. Steric hindrance from the oxazole substituent directs reactivity toward the less hindered site.

Acylation Reactions

Acylation of the piperidine nitrogen is achieved using acyl chlorides or anhydrides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C→rt | N-Acetyl derivative | 72% |

| Benzoyl chloride | Et₃N, THF, reflux | N-Benzoyl derivative | 65% |

The oxazole ring remains inert under these conditions, preserving its aromaticity. Reactions proceed via nucleophilic attack of the piperidine nitrogen on the electrophilic acyl group.

Oxidation Reactions

Controlled oxidation targets specific regions of the molecule:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 hrs | Oxazole ring cleavage to carboxylic acid | Degrades oxazole to 4-methyl-5-piperidyl-2-oxoacetic acid |

| m-CPBA | CH₂Cl₂, 0°C→rt | Epoxidation of allylic positions | Limited success due to steric hindrance |

Oxazole rings are sensitive to strong oxidizing agents like KMnO₄, leading to ring cleavage. Milder oxidants like meta-chloroperbenzoic acid (m-CPBA) show minimal reactivity.

Nucleophilic Substitution

| Reagent | Conditions | Product | Role of Base |

|---|---|---|---|

| LDA, Mel | THF, -78°C→rt | 5-Methyl-4-(piperidin-4-yl)oxazole | LDA deprotonates C-H for methylation |

| n-BuLi, CO₂ | THF, -78°C→rt | 5-Carboxy-4-(piperidin-4-yl)oxazole | Trapping with CO₂ forms carboxylic acid |

Lithium diisopropylamide (LDA) facilitates deprotonation at the oxazole C-5 position, enabling subsequent electrophilic quenching.

Reduction Reactions

Selective reduction of the oxazole ring is achievable under catalytic hydrogenation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24 hrs | Partially saturated oxazole-piperidine hybrid | Retains piperidine ring integrity |

| NaBH₄ | MeOH, rt | No reaction | Borohydride insufficient for oxazole reduction |

Catalytic hydrogenation partially saturates the oxazole ring without affecting the piperidine structure.

Complexation with Metals

The oxazole nitrogen participates in coordination chemistry:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(ClO₄)₂ | MeCN, rt | Cu(C₉H₁₃N₂O)₂₂ | Catalyzes oxidation reactions |

| AgNO₃ | H₂O/EtOH, rt | Linear Ag(I) complex | Antimicrobial studies |

Coordination occurs via the oxazole nitrogen, forming stable complexes with transition metals.

Key Challenges and Research Gaps

-

Steric hindrance : The 4-methyl group on the oxazole limits access to reactive sites.

-

Oxazole stability : Harsh conditions (e.g., strong acids/bases) degrade the oxazole ring.

-

Synthetic versatility : Few studies explore cross-coupling reactions (e.g., Suzuki-Miyaura) with this scaffold.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and inflammatory conditions . Its incorporation into drug molecules can improve their pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,2-oxazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The table below highlights structural variations in piperidine-linked heterocycles and their implications:

Key Observations :

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole analogs (e.g., –13) exhibit higher metabolic resistance due to reduced susceptibility to enzymatic cleavage compared to 1,2-oxazoles .

- Substituent Effects : Aromatic substituents (e.g., 4-fluorophenyl in ) enhance π-π stacking interactions in target binding, while alkyl groups (e.g., methyl) improve lipophilicity .

Pharmacological Activity

- This compound : Incorporated into risvodetinib (WHO INN List 90), this moiety contributes to selective tyrosine kinase inhibition, likely through hydrogen bonding with the oxazole’s nitrogen and steric effects from the methyl group .

- Oxadiazole Derivatives : Compounds like 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () show enhanced binding to histamine H3 receptors, attributed to the electron-withdrawing fluorine substituent .

Physicochemical Properties

Biological Activity

4-(4-Methyl-1,2-oxazol-5-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-1,2-oxazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxazole ring may modulate the activity of specific enzymes by acting as a competitive inhibitor. This interaction can lead to alterations in metabolic pathways and cellular processes.

- Receptor Interaction : The compound may also bind to certain receptors, influencing signaling pathways that regulate physiological functions.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. For instance, derivatives of 1,2-oxazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against multiple cancer cell lines, including prostate and breast cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies showed that it could inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, such as lipoxygenase . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.